molecular formula C5H12O2 B8231116 1,4-Pentanediol, (R)-

1,4-Pentanediol, (R)-

Cat. No.: B8231116
M. Wt: 104.15 g/mol
InChI Key: GLOBUAZSRIOKLN-RXMQYKEDSA-N
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Description

1,4-Pentanediol, (R)- is an organic compound with the molecular formula C5H12O2. It is a type of diol, which means it contains two hydroxyl (-OH) groups. This compound is known for its versatility and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Pentanediol, (R)- can be synthesized through several methods. One common method involves the hydrogenation of pentane-1,4-dione. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature conditions.

Industrial Production Methods

In industrial settings, 1,4-Pentanediol, (R)- is often produced through the catalytic hydrogenation of pentane-1,4-dione. This process is optimized for large-scale production and involves the use of advanced catalytic systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Pentanediol, (R)- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pentane-1,4-dione.

    Reduction: It can be reduced to form pentane.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.

Major Products Formed

    Oxidation: Pentane-1,4-dione.

    Reduction: Pentane.

    Substitution: Chlorinated derivatives of pentane.

Scientific Research Applications

1,4-Pentanediol, (R)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It is used in the preparation of biological buffers and as a stabilizing agent in enzyme reactions.

    Medicine: It is used in the formulation of pharmaceuticals and as a solvent for drug delivery systems.

    Industry: It is used in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of 1,4-Pentanediol, (R)- involves its interaction with various molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, which can influence the compound’s reactivity and interactions. In biological systems, it can interact with enzymes and proteins, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Butane-1,4-diol: Similar in structure but with one less carbon atom.

    Hexane-1,6-diol: Similar in structure but with one more carbon atom.

    Propane-1,3-diol: Similar in structure but with two less carbon atoms.

Uniqueness

1,4-Pentanediol, (R)- is unique due to its specific chain length and the position of its hydroxyl groups. This gives it distinct physical and chemical properties compared to other diols, making it suitable for specific applications in various fields.

Properties

IUPAC Name

(4R)-pentane-1,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2/c1-5(7)3-2-4-6/h5-7H,2-4H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOBUAZSRIOKLN-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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